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Fenistil

Cat. No.: B13148025
M. Wt: 408.5 g/mol
InChI Key: SWECWXGUJQLXJF-WLHGVMLRSA-N
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Description

Historical Context of Alkylamine Antihistamine Discovery and Development

The history of antihistamine discovery is rooted in the early 20th century with the identification of histamine (B1213489) and its physiological significance nih.gov. Histamine, initially referred to by its chemical name β-imidazolylethylamine, was later named histamine due to its derivation from histidine nih.gov. Its chemical synthesis and production from histidine were reported in the first decade of the 1900s, predating the full understanding of its biological role nih.gov.

Pioneering work in the pharmacology of cholinergic antagonists and antihistamines, notably by Daniel Bovet, laid the groundwork for the systematic synthesis and testing of pharmacologically active agents nih.gov. Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957 for his discoveries concerning synthetic compounds that inhibit the action of certain body substances, including their effects on the vascular system and skeletal muscles nih.gov.

The first H1-antihistamine, piperoxan, was discovered in 1933 as part of efforts to develop an animal model for anaphylaxis wikipedia.org. Following this, the first generation of H1-antihistamines emerged over the subsequent decades wikipedia.org. These early antihistamines were often modifications of compounds synthesized as cholinergic antagonists and belonged to diverse chemical classes, including ethanolamines, ethylenediamines, alkylamines, piperazines, piperidines, and phenothiazines nih.govkarger.com. The ethylenediamines were among the first clinically effective H1-antihistamines developed wikipedia.org.

A key characteristic of these first-generation antihistamines was their poor receptor selectivity, often interacting with receptors for other biologically active amines, leading to anticholinergic, anti-α-adrenergic, and antiserotonin effects nih.gov. A significant limitation was their ability to cross the blood-brain barrier, resulting in sedation and other central nervous system effects nih.govnih.govresearchgate.net.

Evolution of Dimetindene Maleate (B1232345) within Pharmacological Research Paradigms

Dimetindene, an alkylamine, was developed by Ciba in the early 1960s nih.gov. It is classified as a first-generation selective H1 antagonist wikipedia.org. Unlike some other first-generation antihistamines, dimetindene is considered atypical due to its minimal passage across the blood-brain barrier compared to many of its counterparts, although it can still cause sedation as a side effect wikipedia.orguni-frankfurt.de.

Pharmacological research into dimetindene maleate has focused on its mechanism of action, primarily its potent antagonistic effect on histamine H1 receptors patsnap.compatsnap.comnih.gov. By competing with histamine for binding sites on H1 receptors, dimetindene maleate effectively blocks the cascade of events triggered by histamine release during allergic reactions, such as vasodilation, increased vascular permeability, and nerve stimulation patsnap.com. This action helps reduce symptoms like itching, redness, and swelling patsnap.com.

Studies have also investigated the enantiomers of dimetindene. Dimetindene exists as a racemic mixture nih.govdrugbank.com. Research has shown that the (R)-(-)-enantiomer is primarily responsible for the histamine H1 receptor binding activity, making it the eutomer for this effect nih.govdrugbank.com. Conversely, the (S)-(+)-enantiomer has demonstrated potent and selective antagonism at muscarinic M2 receptors, with lower affinity for other muscarinic subtypes (M1, M3, and M4) nih.govdrugbank.com. Some studies indicated that the (S)-(+)-enantiomer showed higher affinities at muscarinic receptors compared to the (R)-(-)-enantiomer uni-frankfurt.de.

Preclinical studies have explored various aspects of dimetindene maleate's pharmacological profile. For instance, studies using histamine provocation models in humans have evaluated the time course of dimetindene maleate's activity, demonstrating significant inhibition of histamine-induced flares and weals nih.gov. Research has also investigated the local anesthetic activity of dimetindene maleate, showing a remarkable analgesic potency compared to placebo in studies using laser algesimetry nih.gov. This local anesthetic effect has been correlated with its high H1-potency nih.gov.

Further research has delved into the formulation and delivery systems of dimetindene maleate, particularly for topical applications. Studies have examined the release kinetics of dimetindene maleate from different hydrogel bases, evaluating the effectiveness of various high-molecular compounds like carbomer, xanthan gum, and hydroxypropyl methylcellulose (B11928114) in facilitating its release researchgate.neturan.ua. These studies utilize methods such as spectrophotometry to quantify the release of the active substance researchgate.net.

The evolution of dimetindene maleate research reflects the broader advancements in pharmacology, moving from initial observations of antihistaminic effects to detailed investigations of receptor interactions, enantiomer-specific activities, and optimized delivery methods. While initially recognized for its H1 antagonism, research has also uncovered its activity at muscarinic receptors, highlighting a broader pharmacological profile that continues to be explored in preclinical and formulation studies uni-frankfurt.denih.govdrugbank.comresearchgate.net.

Data Table: Release of Dimetindene Maleate from Hydrogel Bases uran.ua

Hydrogel BasePercentage of Dimetindene Maleate Released
Carbomer28.33%
Xanthan Gum25%
Hydroxypropyl Methylcellulose7.33%

Note: This table is based on research studying the kinetics of dimetindene maleate release from different hydrogel formulations. uran.ua

Data Table: Dimetindene Enantiomer Affinity nih.govdrugbank.com

EnantiomerPrimary Receptor Affinity
(R)-(-)-DimetindeneHistamine H1 Receptor (Eutomer)
(S)-(+)-DimetindeneMuscarinic M2 Receptor (Potent/Selective)

Note: This table summarizes the primary receptor affinities identified for the enantiomers of dimetindene. nih.govdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O4 B13148025 Fenistil

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SWECWXGUJQLXJF-WLHGVMLRSA-N

Isomeric SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Pharmacological Classification and Receptor Interaction Profiles

Academic Classification within First-Generation Histamine (B1213489) H1 Receptor Antagonists

Dimetindene is classified as a first-generation histamine H1 receptor antagonist. wikipedia.orgnih.govdrugbank.comwikipedia.orgarchive.orgelsevier.esimrpress.com First-generation H1 antagonists are characterized by their ability to cross the blood-brain barrier, which can lead to sedative effects. archive.orgimrpress.commdpi.com Dimetindene is considered an atypical first-generation H1 antagonist as it minimally crosses the blood-brain barrier compared to other drugs in this class. wikipedia.orgwikipedia.orgelsevier.es

Primary Histamine H1 Receptor Antagonism

Dimetindene functions as a selective antagonist at the histamine H1 receptor. wikipedia.orgnih.govdrugbank.com This interaction blocks the action of endogenous histamine, thereby providing relief from histamine-mediated symptoms. nih.govdrugbank.com

Ligand Binding Dynamics and Affinity at H1 Receptors

Dimetindene binds to the histamine H1 receptor. nih.govdrugbank.com The (R)-(-)-enantiomer of dimetindene is the eutomer (primarily responsible for bioactivity) for histamine H1 receptor binding. nih.govdrugbank.com Studies have shown that the (R)-(-)-enantiomer has a significantly higher affinity (50 to 1000-fold) for H1 receptors compared to the (S)-(+)-enantiomer in functional models. uni-frankfurt.de These findings have also been corroborated in binding studies. uni-frankfurt.de The (R)-(-)-enantiomer has a pA2 of 9.42 at histamine H1 receptors, while the (S)-(+)-enantiomer has a pA2 of 7.48. nih.gov

Molecular Mechanisms of H1 Receptor Inhibition

H1 antihistamines, including dimetindene, act as inverse agonists. archive.orgmedcraveonline.com They bind to the H1 receptor and stabilize its inactive conformation, shifting the equilibrium towards the inactive state. archive.orgmedcraveonline.com This mechanism prevents the activation of the receptor by endogenous histamine. nih.govdrugbank.com H1 receptors primarily couple with Gq/11 proteins, which stimulate phosphoinositide turnover. mdpi.comjsmcentral.org By stabilizing the inactive state, dimetindene inhibits this signaling pathway. nih.govdrugbank.com

Interactions with Muscarinic Acetylcholine (B1216132) Receptor Subtypes

Dimetindene also exhibits anticholinergic activity, interacting with muscarinic acetylcholine receptors. wikipedia.orgdrugbank.comwikipedia.orgelsevier.es

Subtype Selectivity and Affinity Profiling for M1-M5 Receptors

Dimetindene has been shown to interact with muscarinic receptor subtypes M1, M2, M3, and M4. nih.gov The (S)-(+)-enantiomer of dimetindene is a potent M2-selective muscarinic receptor antagonist. nih.govdrugbank.comnih.govmedchemexpress.com It demonstrates lower affinities for the M1, M3, and M4 receptors. nih.govdrugbank.comnih.govmedchemexpress.com

Quantitative binding studies using homogenates from cells expressing human muscarinic receptor subtypes (M1-M4) have provided pKi values for the (S)-(+)-enantiomer:

Muscarinic Receptor SubtypepKi Value ((S)-(+)-dimetindene)
M17.08 nih.govmedchemexpress.com
M27.78 nih.govmedchemexpress.com
M36.70 nih.govmedchemexpress.com
M47.00 nih.govmedchemexpress.com

The (S)-(+)-enantiomer shows an at least 5-fold higher affinity at M2 receptors compared to M1, M3, and M4 in some studies. uni-frankfurt.de

Stereoselective Modulation of Muscarinic Receptors by Enantiomers

There is inverse stereoselectivity between the histamine H1 and muscarinic receptors for dimetindene enantiomers. uni-frankfurt.denih.gov While the (R)-(-)-enantiomer is the eutomer for H1 receptor binding, the (S)-(+)-enantiomer is more potent (up to 41-fold) than the (R)-(-)-enantiomer in muscarinic receptor assays. nih.gov The (S)-(+)-enantiomer exhibits higher affinities at muscarinic receptors compared to the (R)-(-)-enantiomer. uni-frankfurt.de

Engagement with Other Neurotransmitter Receptor Systems

Serotonin (B10506) Receptor Modulation, Specifically 5-HT2A Interactions

Research indicates that dimetindene exhibits a relatively low affinity for serotonin receptors. Specifically, studies have examined its interaction with the 5-HT2A receptor subtype. Data from receptor binding studies demonstrate a considerably lower affinity for the 5-HT2A receptor compared to the histamine H1 receptor. For instance, one study reported a Ki value of 2,400 nM for the 5-HT2A receptor, in contrast to a Ki of 1.5 nM for the histamine H1 receptor, highlighting a significant selectivity profile favoring the H1 receptor. caymanchem.com Another research overview also noted a very low affinity of dimetindene maleate (B1232345) for serotonin receptors. researcher.life

The 5-HT2A receptor is a G protein-coupled receptor known to be involved in various physiological processes, including neuronal excitation and modulation of dopamine (B1211576) release. wikipedia.orgdrugbank.com While some compounds, such as certain tricyclic antidepressants and atypical antipsychotics, target 5-HT2A receptors with higher affinity, dimetindene's interaction at this site is considerably weaker. wikipedia.orgdrugbank.com

Receptor Subtype Binding Affinity (Ki) Reference
Histamine H1 Receptor 1.5 nM caymanchem.com
Serotonin 5-HT2A Receptor 2,400 nM caymanchem.com

Exploration of Other Receptor Binding Activities

Further exploration into the receptor binding profile of dimetindene has revealed interactions with muscarinic acetylcholine receptors. Dimetindene functions as an antagonist at muscarinic M2 receptors. wikipedia.orgdrugbank.com Studies investigating the enantiomers of dimetindene have shown that the (S)-(+)-enantiomer is a potent antagonist of the M2 muscarinic receptor, while the (R)-(-)-enantiomer is primarily responsible for histamine H1 receptor binding. drugbank.comnih.gov The (S)-(+)-dimetindene enantiomer demonstrates selectivity for M2 receptors over M1, M3, and M4 subtypes, albeit with lower affinity compared to its H1 receptor affinity. drugbank.comnih.govnih.govacs.org

Detailed binding studies have provided pKi values illustrating the affinity of (S)-(+)-dimetindene for different muscarinic receptor subtypes:

Muscarinic Receptor Subtype (S)-(+)-Dimetindene pKi Selectivity Ratio (M2/Subtype) Reference
M1 ~6.72* ~6-fold nih.govacs.org
M2 7.52 1 nih.govacs.org
M3 ~7.02* ~5-fold nih.govacs.org
M4 ~6.52* ~10-fold nih.govacs.org
M5 ~6.12* ~25-fold nih.govacs.org

*Approximate values derived from reported selectivity ratios and the M2 pKi.

Molecular and Cellular Pharmacodynamics

Mechanisms of Action at the Cellular Level

Dimetindene's therapeutic effects are rooted in its ability to interfere with histamine-mediated cellular signaling and to modulate the physiological responses to histamine (B1213489), particularly concerning vascular permeability.

Inhibition of Histamine-Induced Cellular Responses in Vitro

Dimetindene functions as a selective histamine H1 antagonist, competitively binding to the H1 receptor. drugbank.com This action blocks endogenous histamine from binding, thereby preventing the cascade of intracellular events that lead to allergic and inflammatory symptoms. patsnap.com Histamine binding to H1 receptors activates G-proteins, which in turn stimulate phospholipase C. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and the activation of protein kinase C.

By antagonizing the H1 receptor, dimetindene inhibits these downstream effects. This interference attenuates the inflammatory process by reducing the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor. The consequence is a decrease in antigen presentation and a reduction in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Furthermore, the stabilization of intracellular calcium ion concentration contributes to increased mast cell stability, which diminishes the further release of histamine. patsnap.com

Effects on Capillary Permeability Regulation In Vitro and In Vivo

A primary manifestation of histamine release is the increase in vascular permeability, leading to symptoms such as edema (weal) and redness (flare). Histamine induces this effect by binding to H1 receptors on endothelial cells, causing contraction of these cells and the widening of inter-endothelial gaps, which allows fluid and proteins to leak from the capillaries into the surrounding tissue. drugbank.compatsnap.com

Dimetindene effectively counteracts this process. In vivo studies in humans using intracutaneous histamine injections have demonstrated that orally administered dimetindene maleate (B1232345) produces a strong inhibition of the development of both flares and weals. nih.gov This provides direct evidence of its ability to reduce histamine-induced capillary permeability in a clinical setting. By blocking H1 receptors, dimetindene prevents the endothelial cell contraction and subsequent leakage, thereby reducing the swelling and redness associated with allergic reactions. patsnap.combps.ac.uk While H1 receptor activation is a major driver of vasodilation and permeability, some research in animal models has suggested that histamine-induced permeability changes in certain tissues might be predominantly associated with H2 receptors, with H1 receptors being more involved in the initial vasodilation. nih.gov

Stereochemical Influences on Pharmacological Activity

Dimetindene is a chiral compound, and its enantiomers exhibit significant differences in their affinity and activity at both histamine H1 and muscarinic receptors. This stereoselectivity is crucial to understanding the drug's dual pharmacological actions.

Enantiomeric Contributions to Histamine H1 Receptor Binding and Activity

The antihistaminic properties of dimetindene are primarily attributed to one of its enantiomers. The (R)-(-)-enantiomer is the eutomer (the pharmacologically active enantiomer) responsible for the bioactivity at the histamine H1 receptor. drugbank.com In functional assays using guinea-pig ileum, the (R)-(-)-enantiomer was found to be a significantly more potent H1 antagonist than its (S)-(+) counterpart. patsnap.com Binding studies have confirmed this stereoselectivity, showing the (-) isomer to be approximately 30 times more potent than the (+) isomer. frontiersin.org This high affinity of the (R)-(-)-enantiomer for the H1 receptor is directly linked to the sedative effects observed with the drug, further supporting that H1-receptor antagonism is the mechanism behind this central nervous system effect. nih.gov

Enantiomeric Activity at Histamine H1 Receptor
EnantiomerActivityPotency (pA2)
(R)-(-)-dimetindeneEutomer (Active)9.42
(S)-(+)-dimetindeneDistomer (Less Active)7.48

Enantiomeric Contributions to Muscarinic Receptor Activity and Selectivity

In contrast to its H1 receptor activity, the anticholinergic effects of dimetindene are predominantly due to the (S)-(+)-enantiomer. drugbank.com This enantiomer acts as a potent and selective antagonist for the M2 subtype of muscarinic acetylcholine (B1216132) receptors. patsnap.com Its affinity is lower for the M1, M3, and M4 muscarinic receptor subtypes. drugbank.compatsnap.com

Functional and binding assays have demonstrated that the (S)-(+)-enantiomer is significantly more potent—by up to 41-fold—than the (R)-(-)-enantiomer in all muscarinic assays. patsnap.com This pronounced stereoselectivity makes (S)-(+)-dimetindene a valuable research tool for investigating muscarinic receptor heterogeneity. patsnap.com The M2-selective antagonism of the (S)-(+)-enantiomer is the basis of the anticholinergic properties associated with the racemic mixture of Fenistil.

Enantiomeric Affinity (pKi) at Muscarinic Receptor Subtypes
EnantiomerM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)
(S)-(+)-dimetindene7.087.786.707.00
(R)-(-)-dimetindeneLower AffinityLower AffinityLower AffinityLower Affinity

Modulation of Ion Channels and Other Signaling Pathways

The primary mechanism of dimetindene's action is antagonism at G-protein coupled receptors (GPCRs), specifically histamine H1 and muscarinic receptors. nih.gov The activation of these receptors by their respective ligands initiates intracellular signaling cascades that can, in turn, modulate the activity of various ion channels. For example, H1 receptor signaling involves changes in intracellular calcium levels, which can affect calcium-sensitive ion channels.

However, there is currently no substantial scientific evidence to suggest that dimetindene directly modulates ion channels or engages other signaling pathways independent of its established H1 and muscarinic receptor antagonism. Its effects on cellular function, including changes in ion flux and downstream signaling, are considered secondary consequences of its primary receptor-blocking activities.

Effects on Potassium Ion Currents

Direct investigations into the effects of dimetindene maleate on specific potassium ion currents, such as inwardly rectifying, delayed rectifier, or transient outward currents, are not extensively documented in publicly available research. However, an indirect mechanism for the modulation of potassium channels can be inferred from the compound's activity at muscarinic acetylcholine receptors. drugbank.com

Dimetindene is a racemic mixture, and its enantiomers exhibit distinct pharmacological properties. drugbank.comdrugbank.com The (S)-(+)-enantiomer of dimetindene has been identified as a potent and selective antagonist of the M2 muscarinic receptor. drugbank.comdrugbank.com M2 receptors are known to be coupled to G-proteins that can modulate the activity of various ion channels, including potassium channels. nih.govnih.gov For instance, activation of M2-like muscarinic receptors has been shown to enhance a delayed rectifier K+ current in rat sympathetic neurons. nih.gov Therefore, by acting as an antagonist at M2 receptors, the (S)-(+)-enantiomer of dimetindene could indirectly influence potassium ion currents in tissues where these receptors are expressed. This interaction highlights a potential pathway for some of the compound's observed physiological effects, separate from its primary antihistaminic action.

Table 1: Muscarinic Receptor Subtype Affinities of Dimetindene Enantiomers

Enantiomer Receptor Subtype pA2 / pKi Value Potency
(S)-(+)-dimetindene M2 pA2 = 7.86/7.74; pKi = 7.78 Potent antagonist
(S)-(+)-dimetindene M1 pA2 = 6.83/6.36; pKi = 7.08 Lower affinity
(S)-(+)-dimetindene M3 pA2 = 6.92/6.96; pKi = 6.70 Lower affinity
(S)-(+)-dimetindene M4 pKi = 7.00 Lower affinity
(R)-(-)-dimetindene Muscarinic (general) Up to 41-fold less potent than (S)-(+)-enantiomer Low potency

Data sourced from functional and binding assays. drugbank.com

Investigation of Antikinin Activity

The potential for dimetindene maleate to exhibit antikinin activity, thereby counteracting the effects of bradykinin (B550075) and related kinins, has been a subject of interest. Kinins are potent vasodilators and mediators of inflammation and pain, and their effects are mediated through the kallikrein-kinin system. nih.govnih.govmdpi.com

While some older literature suggests that certain antihistaminic drugs possess antikinin properties, specific and detailed research on the antikinin activity of dimetindene maleate is limited. Studies focusing on the compound's effects on isolated tissues have primarily characterized its potent antihistaminic and moderate antimuscarinic actions. For example, on the histamine-stimulated guinea-pig ileum, dimetindene maleate acts as a potent H1 antagonist. nih.gov However, these studies did not specifically investigate its potential to antagonize bradykinin-induced contractions. One study noted that histamine did not reduce contractions elicited by bradykinin in the guinea-pig ileum, suggesting distinct pathways for these mediators in this tissue. nih.gov

There is a lack of direct evidence from receptor binding studies or functional assays to confirm a significant interaction of dimetindene maleate with bradykinin receptors (B1 and B2) or a direct interference with the kallikrein-kinin system. nih.gov Therefore, while the concept of antikinin activity for antihistamines has been proposed, further specific investigation is required to definitively characterize this aspect of dimetindene maleate's pharmacodynamic profile.

Structure Activity Relationship Sar Studies

Indene (B144670) Core Modifications and Pharmacophore Analysis

Dimetindene contains an indene core structure. nih.govhmdb.ca SAR studies involving indene core modifications aim to understand the role of this bicyclic system in receptor binding. The indene moiety is a common structural scaffold found in various bioactive compounds, including some FDA-approved drugs. rsc.org

Pharmacophore analysis of H1 antagonists, including those with diaryl substitution patterns similar to dimetindene, suggests that the presence of two aryl moieties capable of adopting a non-coplanar conformation is essential for significant H1-receptor affinity. auburn.edu While specific pharmacophore analyses focused solely on dimetindene's indene core modifications are not detailed in the provided snippets, general pharmacophore models for sigma-1 receptor ligands based on substituted benzo[d]oxazol-2(3H)-one derivatives and predictive models for pH-permeability profiles highlight the importance of features like positive ionizable groups, hydrogen bond acceptors, and hydrophobic/aromatic features for biological activity and properties. qsardb.orgacs.org These general principles of pharmacophore analysis are relevant to understanding the potential interactions of the indene core and its substituents with receptor binding sites.

Elucidation of Key Structural Features for Receptor Binding and Selectivity

Dimetindene exists as a racemic mixture of (R)-(-) and (S)-(+) enantiomers. drugbank.comnih.gov Studies have shown that the (R)-(-) enantiomer is primarily responsible for binding to the histamine (B1213489) H1 receptor, acting as the eutomer for this target. drugbank.comnih.gov The (S)-(+) enantiomer, however, is a potent and selective antagonist of the M2 muscarinic receptor. drugbank.comnih.govtocris.commedchemexpress.comnih.govncats.io This stereoselectivity highlights the importance of the molecule's three-dimensional structure in determining its affinity for different receptors.

Radioligand binding studies using transfected Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes (M1-M5) and human histamine H1 receptors have been used to determine the affinities of dimetindene derivatives. acs.orgnih.gov These studies are crucial in elucidating which structural features contribute to binding at specific receptor subtypes and thus influence selectivity.

Design and Synthesis of Selective Receptor Modulators

The distinct pharmacological profiles of dimetindene's enantiomers have guided the design and synthesis of derivatives aimed at achieving higher selectivity for specific receptors.

Development of M2-Selective Muscarinic Antagonists based on Dimetindene Derivatives

The finding that (S)-(+)-dimetindene is a potent M2-selective muscarinic receptor antagonist has spurred research into developing new M2-selective compounds based on the dimetindene structure. drugbank.comnih.govtocris.commedchemexpress.comnih.govncats.io A series of 2,3-disubstituted indenes, analogous to dimetindene, have been synthesized and evaluated for their activity at muscarinic and histamine receptors. acs.orgnih.govresearchgate.net

Studies have identified dimetindene analogues with improved M2 selectivity compared to (S)-(+)-dimetindene. For instance, a diisopropyl analogue showed significantly higher selectivity for M2 receptors over M1, M3, M4, and M5 subtypes. acs.orgnih.gov This analogue also exhibited lower affinity for histamine H1 receptors compared to (S)-(+)-dimetindene. acs.orgnih.gov Another derivative, a fluoroethyl analogue, also showed higher M2 selectivity than (S)-(+)-dimetindene, although it maintained a high affinity for H1 receptors. acs.orgnih.gov These findings demonstrate that modifications to the dimetindene structure can lead to compounds with altered receptor selectivity profiles.

Table 1: Receptor Affinities of (S)-(+)-Dimetindene and Selected Analogues

CompoundTarget ReceptorpKi ValueSelectivity vs. M1Selectivity vs. M3Selectivity vs. M4Selectivity vs. M5Selectivity vs. H1Source
(S)-(+)-DimetindeneM27.786-fold5-fold10-fold25-fold- acs.orgnih.gov
Diisopropyl analogueM27.3736-fold96-fold42-fold275-fold35-fold lower acs.orgnih.gov
Fluoroethyl analogueM27.4919-fold22-fold13-fold62-foldHigh affinity acs.orgnih.gov

Note: pKi values and selectivity ratios are approximate and may vary slightly depending on the specific assay conditions.

Optimization Strategies for Histamine H1 Receptor Affinity and Selectivity

While the (R)-(-) enantiomer is the primary contributor to H1 receptor binding in the racemic mixture, SAR studies also explore modifications to optimize H1 affinity and selectivity. The diaryl substitution pattern, present in first-generation antihistamines like dimetindene, is known to be crucial for significant H1 receptor affinity. auburn.edu The ability of the two aromatic rings to adopt a non-coplanar conformation is considered important for optimal interaction with the H1 receptor. auburn.edu

Research has investigated indene analogues of (R)-(-)-dimetindene to identify compounds with desirable selectivity profiles, particularly over other receptors and enzymes like CYP enzymes and the hERG channel. researchgate.netresearchgate.net These studies aim to develop potent H1 antagonists with reduced potential for off-target effects.

Computational and Quantitative Structure-Activity Relationship (QSAR) Analyses

Computational methods, including QSAR analysis and molecular docking, play a significant role in understanding the relationship between the structure of dimetindene derivatives and their biological activities.

Predictive Models for Receptor Affinity and Selectivity

QSAR models are employed to establish relationships between molecular properties and pharmacological activities. rsc.orgresearchgate.net These models can be used to predict the receptor affinity and selectivity of new, untested compounds based on their structural characteristics. rsc.orgresearchgate.netnih.gov

Molecular docking studies can complement QSAR by providing insights into the likely binding modes of ligands within the receptor binding pocket and predicting the affinity between the ligand and the protein. rsc.org While specific QSAR models for dimetindene's H1 or muscarinic receptor binding are not detailed, the application of QSAR modeling for predicting properties like blood-brain barrier permeability using molecular descriptors and fingerprints has been demonstrated. qsardb.orgmassbio.org Predictive QSAR modeling workflows emphasize rigorous model validation and defining the applicability domain of the model to ensure reliable predictions for new compounds. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor TypeDescriptionRelevance to SARSource
Hydrophobicity (e.g., XLogP)Measure of a molecule's lipophilicity.Influences membrane permeability and binding to hydrophobic receptor regions. qsardb.orgguidetopharmacology.org
Topological Polar Surface Area (TPSA)Surface area of polar atoms in a molecule.Related to passive molecular transport and can influence receptor binding. guidetopharmacology.org
Rotatable BondsNumber of single bonds allowing free rotation.Affects molecular flexibility and ability to fit into a binding site. guidetopharmacology.org
Hydrogen Bond Acceptors/DonorsNumber of atoms capable of accepting or donating hydrogen bonds.Crucial for specific interactions with amino acid residues in the binding site. guidetopharmacology.orguwec.edu

The development of predictive QSAR models for dimetindene derivatives would involve correlating these and other molecular descriptors with experimentally determined receptor affinities and selectivities to identify the structural features that govern these interactions.

Molecular Determinants for Pharmacological Profiles, including Membrane Penetration

The pharmacological profile of Dimetindene is intrinsically linked to its molecular structure. Dimetindene maleate (B1232345), the form commonly used, features a core structure comprising an indene ring system, a two-carbon ethyl linker, and a tertiary dimethylamino group. SAR studies aim to correlate specific structural features with observed biological activities, such as receptor binding affinity, selectivity, and pharmacokinetic properties like absorption and distribution, which are heavily influenced by membrane penetration.

Research into the molecular determinants of Dimetindene's pharmacological profile highlights the critical roles played by its distinct chemical moieties. The indenyl group provides a significant lipophilic domain, essential for interaction with hydrophobic pockets within the histamine H₁ receptor binding site. The ethyl linker serves to position the basic tertiary amine group relative to the aromatic system, facilitating optimal orientation for receptor binding. The tertiary amine group is typically protonated at physiological pH (pKa ~9.7), existing primarily in its charged form. This charged state is crucial for ionic interactions within the receptor binding site, particularly with acidic residues.

Detailed research findings suggest that modifications to these core components can significantly alter the compound's affinity and selectivity for the H₁ receptor. For instance, alterations to the indene system or changes in the linker length can impact the fit within the receptor pocket, thereby affecting binding strength. The basicity of the amine group dictates its protonation state, which in turn influences both receptor binding (ionic interaction) and membrane permeability (charged vs. neutral form).

The ability of Dimetindene to penetrate biological membranes, a key determinant of its absorption, distribution, and access to target sites (like central nervous system receptors, although its CNS penetration is generally lower than some other first-generation antihistamines), is governed by its physicochemical properties, notably lipophilicity, molecular size, and ionization state.

Lipophilicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD at a specific pH), plays a critical role in passive diffusion across lipid bilayers. Dimetindene possesses a moderate degree of lipophilicity conferred by the indenyl ring system and the alkyl linker. However, the presence of the highly basic tertiary amine means that at physiological pH (around 7.4), a significant fraction of the molecule exists in its protonated, charged form. The charged species is less able to passively diffuse across the non-polar lipid core of cell membranes compared to the uncharged, free base form.

The balance between the lipophilic character of the non-ionized form and the hydrophilic character of the ionized form, dictated by the pKa and the ambient pH, determines the effective permeability. According to the pH-partition hypothesis, weak bases like Dimetindene are better absorbed from alkaline environments where a larger fraction exists in the more permeable uncharged form. Conversely, in acidic environments, the compound is predominantly ionized and less permeable.

Studies investigating membrane penetration often utilize models such as parallel artificial membrane permeability assays (PAMPA) or cell-based models (e.g., Caco-2 cells) to measure permeability coefficients. These studies correlate permeability with physicochemical parameters. For Dimetindene, such research would typically show that while the molecule has sufficient lipophilicity in its neutral form for membrane interaction, the high degree of ionization at physiological pH limits its passive diffusion compared to more lipophilic, less basic compounds.

The following table illustrates the relationship between key molecular properties and their influence on Dimetindene's interaction with the H₁ receptor and its membrane permeability.

Molecular FeatureDescriptionInfluence on H₁ Receptor BindingInfluence on Membrane Permeation (Passive Diffusion)Relevant Property/Parameter (Illustrative)
Indenyl GroupBicyclic aromatic/aliphatic systemProvides hydrophobic interaction with receptor pocketContributes significantly to overall lipophilicity (logP)logP contribution, Molecular Surface Area
Ethyl LinkerTwo-carbon chainSpans distance between aromatic system and amine; influences orientationAffects molecular flexibility and size; minor lipophilicity contributionBond Rotatability, Molecular Weight
Tertiary DimethylamineBasic nitrogen group with two methyl substituentsForms ionic interaction with acidic receptor residues (when protonated)Determines ionization state (charged vs. neutral) based on pH and pKapKa, Basicity
Overall Molecule (Neutral)Unionized formBinds via hydrophobic and potentially van der Waals forcesPermeates lipid membranes effectivelylogP, Molecular Weight
Overall Molecule (Protonated)Ionized form (at physiological pH)Binds via ionic, hydrophobic, and other non-covalent forcesPermeates lipid membranes poorly via passive diffusionlogD (at pH 7.4), Charge

Note: The values for properties like logP, pKa, etc., are specific to Dimetindene and are representative parameters used in such analyses.

Further detailed research findings might involve quantitative structure-activity relationship (QSAR) models, which use mathematical equations to link molecular descriptors (e.g., calculated logP, polar surface area, electronic properties) to biological activity or permeability. These models can predict the impact of subtle structural changes on the pharmacological profile. For Dimetindene, QSAR studies would likely confirm the importance of features related to lipophilicity (for membrane interaction and hydrophobic binding) and the presence/ionization of the basic nitrogen (for ionic binding and reduced permeability).

Preclinical Pharmacological Investigations

In Vitro Experimental Models for Receptor Antagonism Evaluation

In vitro studies are crucial for characterizing the binding affinity and functional activity of compounds at specific receptors. For dimetindene, these investigations have primarily focused on histamine (B1213489) H1 receptors and, to some extent, muscarinic receptors.

Radioligand Binding Assays using Transfected Cell Membranes

Radioligand binding assays are employed to quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. Studies using membranes from transfected Chinese hamster ovary (CHO) cells have been utilized to determine the affinity profile of dimetindene and its enantiomers for human muscarinic receptor subtypes (M1-M5) and human histamine H1 receptors. researchgate.netnih.gov

Research indicates that while the (R)-(-) enantiomer is the eutomer for histamine H1 receptor binding, the (S)-(+) enantiomer demonstrates potent and selective antagonism at the M2 muscarinic receptor, with lower affinity for M1, M3, and M4 subtypes. nih.govdrugbank.com For instance, one study reported pK(i) values for (S)-dimetindene at muscarinic receptors as 7.52 (M2), 6.32 (M1), 6.02 (M3), 6.52 (M4), and 5.02 (M5), demonstrating a clear selectivity for the M2 receptor. nih.gov The same study reported a pK(i) of 7.16 for (S)-dimetindene at the histamine H1 receptor, indicating a higher affinity of the (R)-(-) enantiomer for H1 receptors compared to the (S)-(+) enantiomer. nih.gov

Functional Assays in Isolated Tissues and Cell Lines

Functional assays provide insight into the biological activity of a compound by measuring its effect on receptor-mediated responses in biological systems. Isolated tissue preparations and cell lines are valuable tools for these investigations.

In isolated tissue studies, the effects of dimetindene have been examined in preparations such as rabbit vas deferens and rat duodenum to assess activity at M1 and M2 muscarinic receptors. researchgate.net Guinea-pig left atria have been used to study M2 receptors, and guinea pig papillary muscles have been utilized to investigate the effects of histamine and their blockade by dimetindene, indicating a histamine H1 receptor-dependent effect. ncats.iomdpi.com

Cell-based functional assays have also been employed. Transfected CHO cells expressing specific receptors are used to assess the functional activity of dimetindene, often in conjunction with binding studies. mdpi.com Additionally, studies using canine mastocytoma cell lines (C2 and NI-1) have explored the effects of dimetindene on histamine release and cell proliferation. researchgate.net While some H1 receptor antagonists showed more potent effects on decreasing proliferation in these cell lines, dimetindene was also included in these comparative studies. researchgate.net

In Vivo Non-Human Animal Models

In vivo studies in non-human animal models are essential for evaluating the pharmacological effects of a compound in a complex biological system, providing insights into its potential efficacy in treating various conditions.

Models of Histamine-Induced Responses and Inhibition

Animal models are widely used to study the effects of histamine and the ability of antihistamines like dimetindene to block these responses. Protection against histamine-induced effects, such as bronchoconstriction or lethal shock, is a common measure of antihistaminic activity.

Studies in guinea pigs have demonstrated the antihistaminic activity of dimetindene. For example, the (R)-(+)-dimetindene maleate (B1232345) enantiomer showed antihistaminic activity with an ED50 value of 2.73 mg/kg when administered orally one hour before the injection of histamine in guinea pigs, providing protection from fatal histamine shock. medchemexpress.com

Studies on Inflammatory and Allergic Processes in Animal Models

Given its role as an antihistamine, dimetindene has been investigated in animal models of inflammation and allergy, where histamine plays a significant role. These models aim to mimic aspects of human allergic reactions and inflammatory conditions.

Histamine is a key mediator in allergic responses, contributing to vasodilation, edema, and the recruitment of immune cells. mdpi.com Preclinical evidence from in vivo and in vitro studies using animal models and human samples highlights the role of histamine receptors, including H1, in immune responses and inflammation. researchgate.netresearchgate.net While the search results mention the involvement of histamine and H1 receptors in inflammatory and allergic processes in general, and discuss various animal models used in inflammation and allergy research researchgate.netmdpi.comchayon.co.kr, specific detailed studies on the effects of dimetindene in comprehensive inflammatory or allergic animal models beyond its direct antihistaminic effect were not prominently detailed in the provided snippets, except for its mention in a study on a rat model of adjuvant-induced arthritis where it did not induce histamine levels. researchgate.net

Investigation of Anti-Adhesion Properties in Surgical Models

Postoperative adhesion formation is a significant complication of surgery. Some preclinical research has explored the potential of dimetindene, particularly in combination with other agents, to mitigate adhesion formation in surgical settings.

An experimental study in sixty female white rabbits investigated the combined treatment of icodextrin 4% and dimetindene maleate in preventing peritoneal adhesion formation following the intraperitoneal placement of polypropylene (B1209903) and titanium-coated polypropylene meshes. researchgate.net In this model, dimetindene maleate was administered intravenously intraoperatively (0.1 mg/kg) and subsequently intramuscularly for six days. researchgate.net The results indicated that the combined administration significantly reduced the extent and severity of adhesions compared to control groups. researchgate.net Furthermore, the combination treatment led to lower tissue hydroxyproline (B1673980) levels, a marker of collagen deposition and fibrosis, and resulted in better mesotheliazation on microscopic evaluation. researchgate.net This suggests a potential role for dimetindene, in combination, in reducing adhesion formation in surgical models. Another study in mice indicated that dimetindene maleate affected wound healing, specifically delaying skin wound closure in the initial phase. cenmed.commedchemexpress.com

Exploration of Anxiolytic-like and Tranquilizing Effects in Behavioral Models

Preclinical studies have investigated the potential anxiolytic and tranquilizing effects of dimetindene using various animal models designed to assess anxiety and stress responses. These studies have demonstrated the tranquilizing effects of dimetindene in such models. researchgate.netresearchgate.net

Comparative tests evaluating dimetindene against other agents known for anxiolytic properties, such as benzodiazepines or selective serotonin (B10506) reuptake inhibitors (SSRIs), have indicated comparable efficacy in reducing anxiety symptoms in these preclinical settings. researchgate.netresearchgate.net The observed effects are suggested to be related to the modulation of histamine receptors, among other potential mechanisms. researchgate.net

While specific detailed data tables from these preclinical behavioral models were not extensively available in the provided search results, the findings collectively suggest that dimetindene exhibits anxiolytic-like and tranquilizing activities in animal models of anxiety and stress. researchgate.netresearchgate.net

Evaluation of Local Anesthetic Activity in Experimental Models

The local anesthetic activity of dimetindene maleate has been evaluated in experimental models, including studies on the rabbit cornea and investigations utilizing laser algesimetry in healthy volunteers. popline.orgnih.gov

Studies involving the rabbit cornea have indicated that dimetindene maleate exhibits local anesthetic activity in this model. popline.orgnih.gov

Further investigations in healthy volunteers using laser algesimetry, an objective method for assessing pain perception by stimulating nociceptors with laser beams and recording somato-sensory evoked vertex potentials (SEPs), have also explored the local anesthetic potential of dimetindene maleate. popline.orgnih.gov One such study employed a double-blind, placebo- and reference-controlled, randomized, cross-over design with 24 healthy volunteers. popline.orgnih.gov Three different treatments were applied topically under occlusive dressing: dimetindene maleate (0.1% gel), lidocaine (B1675312) (2% gel) as a reference control, and a placebo gel. popline.org After 45 minutes, the treatments were removed, and selective thermo-noxious stimulation of A-delta and C-fibers was performed using a CO2 laser, while SEPs were simultaneously recorded. popline.orgnih.gov

The study design and key findings regarding the local anesthetic activity can be summarized as follows:

Experimental ModelSubstance EvaluatedMethodKey FindingReference
Rabbit CorneaDimetindene MaleateAssessment of local anesthetic activityExhibited local anesthetic activity. popline.orgnih.gov
Healthy VolunteersDimetindene MaleateLaser Algesimetry (SEP recording)Showed analgesic potency; suppressed N1-amplitudes of SEPs vs. placebo. popline.orgnih.gov

This experimental evidence suggests that dimetindene maleate possesses local anesthetic properties in various experimental settings. popline.orgnih.gov

Synthetic Chemistry and Derivative Development

Classical Synthetic Routes to Dimetindene Maleate (B1232345)

Classical industrial synthesis of dimetindene typically involves a multi-step process utilizing volatile organic compounds (VOCs) mdpi.comresearchgate.net. One common pathway (Path A) begins with the reaction of diethyl malonate with benzyl (B1604629) chloride in the presence of sodium and ethanol (B145695) to yield benzyl malonic diethyl ester. This intermediate is then alkylated with 2-chloro-N,N-dimethylethan-1-amine using sodium hydride in toluene (B28343) to produce a tertiary amine. Subsequent saponification of this product leads to an amino diacid. A key step involves the ring closure of this amino diacid using polyphosphoric acid (PPA) under heating to form the indanone skeleton, specifically 2-[2-(dimethylamino)ethyl]indan-1-one. The final step involves the addition of 2-ethylpyridine (B127773) to the carbonyl moiety of the indanone intermediate, typically facilitated by n-BuLi in diethyl ether at low temperatures, followed by dehydration to yield dimetindene. The dimetindene freebase is then converted to its maleate salt mdpi.comresearchgate.net.

An alternative retrosynthetic approach involves the addition of 2-ethylpyridine to the carbonyl moiety of the indanone, followed by dehydration of the resulting tertiary alcohol intermediate mdpi.comresearchgate.net.

Strategies for Enantioselective Synthesis of Dimetindene Enantiomers

Dimetindene exists as a racemic mixture, but the (R)-(-)-enantiomer is reported to be the eutomer responsible for histamine (B1213489) H1 receptor binding, while the (S)-(+)-enantiomer shows potent M2-selective muscarinic receptor antagonist activity drugbank.com. This difference in pharmacological activity highlights the importance of enantioselective synthesis or separation to obtain pure enantiomers for specific therapeutic applications or further study drugbank.comscience.gov.

While classical synthesis yields the racemate, strategies for enantioselective synthesis or chiral separation have been explored. Capillary electrophoresis (CE) with chiral selectors like carboxyethyl-β-cyclodextrin has been employed for the chiral resolution of racemic dimetindene and its metabolite N-demethyl-dimethindene in pharmaceutical formulations and biological samples researchgate.netnih.govresearchgate.net. High-performance liquid chromatography (HPLC) methods using chiral stationary phases, such as an alpha 1-AGP column, have also been developed for the enantioselective determination of dimetindene nih.gov. These analytical methods are crucial for assessing the enantiomeric composition of dimetindene and its derivatives and for supporting the development of enantioselective synthetic routes.

Synthesis of Novel Dimetindene Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies involving dimetindene derivatives have been conducted to explore their activity at muscarinic and histamine receptors and to identify compounds with improved selectivity or different pharmacological profiles researchgate.netacs.orgnih.gov. These studies often involve the synthesis of analogues with modifications to the core indene (B144670) structure or the attached side chains.

For instance, a series of 2,3-disubstituted indenes, analogous to dimetindene, have been synthesized and evaluated as muscarinic and histamine receptor antagonists researchgate.netacs.orgnih.gov. These studies have shown that modifications can significantly impact receptor affinity and selectivity. For example, a diisopropyl analogue (compound 19) demonstrated similar high affinity to (S)-dimetindene at M2 receptors but with improved selectivity over other muscarinic subtypes (M1, M3, M4, M5) and lower affinity for histamine H1 receptors researchgate.netnih.gov. Another derivative, a fluoroethyl analogue (compound 20), also showed higher M2 selectivity compared to (S)-dimetindene, although it retained high affinity for histamine H1 receptors researchgate.netnih.gov.

These SAR studies involve the synthesis of a range of derivatives, often employing multi-step synthetic procedures. The synthesis of these analogues allows for systematic investigation of how structural changes influence binding to different receptor subtypes, providing valuable insights for the design of novel therapeutic agents researchgate.netacs.orgnih.gov.

Methodologies for Impurity Profiling during Dimetindene Synthesis

Impurity profiling is a critical aspect of pharmaceutical synthesis to ensure the quality, safety, and efficacy of the final drug product veeprho.com. During the synthesis of dimetindene, various related substances and degradation products can form veeprho.com. Regulatory authorities, such as the European Medicines Agency (EMA), set guidelines on permissible impurity levels veeprho.com.

Advanced analytical methods are employed for the detection, identification, and quantification of these impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for impurity control in dimetindene veeprho.comdaicelpharmastandards.comijpsr.info. Stability-indicating HPLC methods have been developed and validated for the analysis of dimetindene maleate and its impurities, including related substances like 2-ethylpyridine and degradation products formed under stress conditions (acid and basic hydrolysis, oxidation, thermal decomposition) infona.plresearchgate.net. Other analytical techniques mentioned for dimetindene determination and impurity analysis include densitometry, Thin Layer Chromatography (TLC), and capillary electrophoresis ijpsr.inforesearchgate.net.

Specific impurities associated with dimetindene synthesis and degradation have been identified and characterized. Examples include 2-ethylpyridine (a starting material or related substance) and various EP (European Pharmacopoeia) impurities with specific molecular formulas and weights daicelpharmastandards.compharmaffiliates.comaxios-research.com. Reference standards for these impurities are available to facilitate their identification and quantification during the manufacturing process daicelpharmastandards.compharmaffiliates.comaxios-research.comaquigenbio.com. Methodologies for impurity profiling are essential for quality control and stability testing of pharmaceutical formulations containing dimetindene maleate infona.plaquigenbio.com.

Interactive Data Table: Selected Dimetindene Impurities

Impurity NameCatalogue No. (Example)CAS No. (Example)Molecular Formula (Example)Molecular Weight (Example)
Dimetindene Maleate - Impurity APA 04 28010100-71-0C₇H₉N107.15
Dimetindene Maleate - Impurity IPA 04 0280091135784-57-5C₂₃H₂₆N₂O₄394.47
Dimetindene Maleate - Impurity BPA 04 028002192039-35-5C₁₃H₁₈ClN223.74
Dimetindene Maleate - Impurity EPA 04 02800515143-99-7C₁₃H₁₈ClNO239.74
Dimetindene EP Impurity GAR-D01893NAC₁₉H₂₁N263.39
Dimetindene EP Impurity FAR-D01892NAC₁₇H₂₅N243.4
Dimetindene EP Impurity IAR-D01894NAC₁₉H₂₂N₂278.4
Dimetindene Impurity HAR-D018901346597-95-2C₁₈H₁₇N247.34
Dimetindene S IsomerPA 04 0491000121367-05-3C₂₀H₂₄N₂292.43
2-(2-(Dimethylamino)ethyl)-2-hydroxy-2,3-dihydro-1H-inden-1-onePA 04 2853069705-09-5C₁₃H₁₇NO₂219.28

Interactive Data Table: Receptor Binding Affinities of (S)-Dimethindene and a Diisopropyl Analogue (Compound 19)

CompoundReceptorpKi ValueSelectivity Ratio (vs M2)
(S)-DimethindeneM1Not specified6-fold
(S)-DimethindeneM27.521-fold
(S)-DimethindeneM3Not specified5-fold
(S)-DimethindeneM4Not specified10-fold
(S)-DimethindeneM5Not specified25-fold
(S)-DimethindeneH17.16-
(-)-Compound 19M1Not specified36-fold
(-)-Compound 19M27.371-fold
(-)-Compound 19M3Not specified96-fold
(-)-Compound 19M4Not specified42-fold
(-)-Compound 19M5Not specified275-fold
(-)-Compound 19H15.61-

Note: pKi values represent the negative logarithm of the inhibition constant (Ki), indicating receptor binding affinity. Higher pKi values correspond to higher affinity. researchgate.netnih.gov

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic techniques are fundamental in the separation, identification, and quantification of chemical compounds, as well as in assessing their purity. For Dimetindene, various chromatographic methods have been employed in research.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination and purity assessment of Dimetindene maleate (B1232345) in different matrices, including pharmaceutical formulations and biological samples. researchgate.netresearchgate.netptfarm.plnih.gov HPLC methods have been developed for the quantitative analysis of Dimetindene maleate, demonstrating linearity, accuracy, and precision. researchgate.netresearchgate.net For instance, a reversed-phase HPLC method utilizing an ODS column and a mobile phase composed of methanol (B129727) and water with a heptane (B126788) sulfonate ion-pairing agent has been developed for the determination of Dimetindene maleate in various dosage forms. This method achieved separation in approximately 10 minutes with high efficiency. researchgate.net

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique used in the analysis of Dimetindene maleate, particularly for identification and purity assessment, including the detection of impurities. researchgate.netptfarm.pl A purity-indicating TLC method has been developed and validated for the simultaneous determination of Dimetindene maleate and its impurity, 2-ethyl pyridine, in raw material and nasal gel formulations. This method involves separation on silica (B1680970) gel plates using a specific solvent system and subsequent densitometric measurement. researchgate.net

The separation of chiral compounds, such as the enantiomers of Dimetindene, often requires specialized chromatographic approaches, including the use of chiral stationary phases in HPLC. core.ac.uk

Table 1: Examples of Chromatographic Methods Applied to Dimetindene Research

TechniqueApplicationStationary Phase (Example)Mobile Phase (Example)Detection Method (Example)Reference
RP-HPLCDetermination in dosage formsODS C18Methanol/Water with ion-pairing agentUV researchgate.net
HPLCDetermination in human tearsNot specified in abstract0.01 M HCl-n-propanol (for dilution)Not specified in abstract nih.gov
TLCPurity assessment, determination in formulationsSilica gel F254Toluene (B28343):acetone:isopropyl alcohol:ammoniaDensitometry (254 nm) researchgate.net
Densitometric TLCIdentification and determination in substances and pharmaceuticalsNot specified in abstractNot specified in abstractDensitometry (265 nm) ptfarm.pl

These chromatographic techniques are essential for ensuring the quality and purity of Dimetindene used in research and pharmaceutical applications.

Spectroscopic Approaches for Structural Elucidation in Research

Spectroscopic methods are indispensable tools for determining the chemical structure of compounds like Dimetindene and identifying functional groups and structural fragments.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR techniques are powerful for precise molecular characterization and the identification of positional isomers. researchgate.netresearchgate.netmaas.edu.mm NMR is frequently used in the structural elucidation of impurities and degradation products of drug substances. researchgate.net

Mass Spectrometry (MS) is crucial for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which helps in piecing together the structural components. researchgate.netmaas.edu.mmslideshare.netscribd.com Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the structural elucidation of unknown compounds, including impurities and degradation products. researchgate.net

Other spectroscopic techniques, such as Ultraviolet/Visible (UV/Vis) spectroscopy and Infrared (IR) spectroscopy, are used to identify functional groups and provide complementary structural information. UV/Vis spectroscopy is often coupled with chromatographic methods for detection and quantification, as seen in HPLC and densitometric TLC analysis of Dimetindene, where detection is performed at specific wavelengths (e.g., 254 nm or 265 nm). researchgate.netptfarm.plsemanticscholar.org IR spectroscopy helps in identifying characteristic functional groups present in the molecule. maas.edu.mmslideshare.netscribd.com

Table 2: Spectroscopic Techniques in Structural Elucidation

TechniqueInformation ProvidedApplication in ResearchReferences
NMR Spectroscopy (¹H, ¹³C, 2D NMR)Detailed structural information, atomic connectivity, identification of isomersPrecise molecular characterization, impurity identification, structural confirmation researchgate.netresearchgate.netmaas.edu.mm
Mass Spectrometry (MS)Molecular weight, fragmentation patternMolecular formula determination, structural elucidation of parent compound and impurities researchgate.netmaas.edu.mmslideshare.netscribd.com
UV/Vis SpectroscopyInformation on chromophores, concentration determinationDetection in chromatographic methods, quantitative analysis researchgate.netptfarm.plsemanticscholar.org
IR SpectroscopyIdentification of functional groupsConfirmation of functional moieties maas.edu.mmslideshare.netscribd.com

These spectroscopic approaches are vital for confirming the identity and understanding the structural characteristics of Dimetindene and related substances encountered during research and development.

Bioanalytical Methods for Preclinical Pharmacokinetic and Pharmacodynamic Studies

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological matrices (such as plasma, serum, urine, or tears) obtained from preclinical studies. These studies are critical for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a compound before it can be evaluated in humans. dokumen.pubmdpi.comzu.edu.pkadmescope.com

Pharmacokinetic studies investigate how a living organism handles a drug, including its absorption, distribution, metabolism, and excretion (ADME). dokumen.pubadmescope.com Accurate and sensitive bioanalytical methods are required to measure drug concentrations in biological samples over time to determine PK parameters such as clearance, volume of distribution, and half-life. dokumen.pubmdpi.comadmescope.com

Pharmacodynamic studies, on the other hand, examine the biochemical and physiological effects of a drug and its mechanism of action. dokumen.pub Bioanalytical methods can be used to quantify the drug or relevant biomarkers in biological samples to correlate drug exposure with observed effects.

For Dimetindene, bioanalytical methods, particularly using HPLC, have been developed for its determination in biological fluids like human tears, demonstrating the ability to quantify the compound in relevant matrices for preclinical or clinical investigations. nih.gov

The development and validation of bioanalytical methods for preclinical studies must adhere to international guidelines to ensure the reliability and accuracy of the data obtained. dokumen.pubmdpi.com These methods are crucial for assessing the therapeutic potential and safety profile of a new molecule in animal species before human trials. dokumen.pub

Table 3: Role of Bioanalytical Methods in Preclinical Studies

Study TypeObjectiveRole of Bioanalytical MethodsRelevant InformationReferences
Pharmacokinetic (PK) StudiesAssess ADME properties (Absorption, Distribution, Metabolism, Excretion)Quantify drug and metabolite concentrations in biological matrices over timeDetermine PK parameters (clearance, volume of distribution, half-life) dokumen.pubmdpi.comadmescope.com
Pharmacodynamic (PD) StudiesExamine drug effects and mechanism of actionQuantify drug or biomarkers in biological samplesCorrelate drug exposure with biological response dokumen.pub

Bioanalytical methods, often employing techniques like LC-MS/MS for high sensitivity and specificity, are indispensable for generating the data required to understand the behavior of Dimetindene within a living system during preclinical research. mdpi.comadmescope.com

Emerging Research Areas and Future Perspectives

Dimetindene Maleate (B1232345) in Pluripotent Stem Cell Research Applications

Recent research highlights the significant role of (S)-(+)-dimethindene maleate, an enantiomer of dimethindene (B1670660), in the field of pluripotent stem cell (PSC) research. Specifically, it has been identified as a crucial component in defined culture systems aimed at deriving and maintaining extended pluripotent stem (EPS) cells.

Studies have shown that (S)-(+)-dimethindene maleate, in combination with other factors such as human leukemia inhibitory factor (hLIF), CHIR99021, and minocycline (B592863) hydrochloride, facilitates the formation and long-term self-renewal of dome-shaped human PSC colonies, a morphology characteristic of naive pluripotent cells. nih.govtocris.com This specific combination of molecules, often referred to as the LCDM culture system, has been successfully employed to derive and maintain stable porcine PSCs (pLCDM) from blastocysts and to generate human and mouse PSCs exhibiting characteristics similar to mouse embryonic stem (mES) cells. nih.govnih.gov

Furthermore, research indicates that (S)-(+)-dimethindene maleate plays a crucial role in promoting the trophoblast lineage differentiation potential of these porcine EPS cells. nih.gov This suggests a specific influence of this enantiomer on directing stem cell fate, opening avenues for further investigation into its mechanisms in developmental biology and regenerative medicine.

Novel Pharmacological Applications Beyond Traditional Antihistaminic Actions

While primarily recognized for its H₁ receptor antagonism, dimetindene maleate exhibits pharmacological properties extending beyond its traditional antihistaminic effects. Research indicates that dimetindene is also an antagonist of the muscarinic M₂ receptor. drugbank.com Notably, the (S)-(+)-enantiomer of dimethindene has been identified as a potent and selective M₂ muscarinic receptor antagonist, demonstrating lower affinity for M₁, M₃, and M₄ receptors. tocris.comdrugbank.com This differential receptor activity of the enantiomers suggests potential for exploring selective targeting of muscarinic receptors for therapeutic purposes unrelated to histamine (B1213489) modulation.

Beyond receptor interactions, in vitro studies have explored the effects of dimetindene maleate on potassium currents, showing concentration-dependent and reversible suppression of cromakalim-induced/glibenclamide-sensitive K⁺ currents with an IC₅₀ value of 29.5 μM. cenmed.com It also inhibited Y-26763-induced glibenclamide-sensitive K⁺ currents with an IC₅₀ value of 49 μM. cenmed.com In vivo studies in mice have also indicated that dimetindene maleate can affect wound healing, although it was observed to significantly delay skin wound healing and impair wound closure in the initial phase. cenmed.com

Furthermore, the sedative properties associated with dimetindene maleate have led to explorations of its potential as a tranquilizer and anxiolytic. researchgate.net This area of research investigates the therapeutic benefits of its calming effects for managing anxiety, suggesting a potential shift in its application beyond allergy relief.

Development of Next-Generation Analogues with Enhanced Receptor Selectivity and Specificity

The understanding of dimetindene's interaction with multiple receptors and the distinct activities of its enantiomers are driving research into the development of next-generation analogues with enhanced receptor selectivity and specificity. The marked stereospecificity of receptors with respect to antagonists, as observed in stereochemical studies of H₁-receptor histamine antagonists including dimetindene maleate, underscores the importance of chirality in drug design. core.ac.uk

Profiling of analogues, such as those based on R-dimethindene, is being conducted to identify compounds with optimized pharmacokinetic properties for specific therapeutic applications, such as the treatment of insomnia, while maintaining selective H₁ antagonism. acs.org The inherent difference in the primary targets of the dimetindene enantiomers—H₁ receptors for the (R)-(-)-enantiomer and M₂ receptors for the (S)-(+)-enantiomer—provides a foundation for designing novel molecules that selectively target either histamine H₁ or muscarinic M₂ receptors, potentially leading to compounds with fewer off-target effects and improved efficacy for specific conditions. drugbank.com

Advanced Computational Modeling and Drug Discovery Approaches

Advanced computational modeling techniques are increasingly being applied in drug discovery and development, including research involving compounds like dimetindene maleate. Physiologically-based pharmacokinetic (PBPK) modeling, for instance, has been utilized to support the determination of bioequivalence for dermatological drug products, with a dimetindene maleate gel formulation serving as an example in such studies. researchgate.net

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